5-Methylpyridazine-3-carbonitrile: A Core Scaffold for Modern Drug Discovery
5-Methylpyridazine-3-carbonitrile: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The unique electronic properties conferred by the diazine system, coupled with the potential for diverse functionalization, make pyridazine-containing molecules compelling candidates for drug development programs.[1] This guide focuses on a specific, yet highly versatile derivative: 5-Methylpyridazine-3-carbonitrile. This molecule serves as a valuable building block in organic synthesis, offering multiple points for chemical modification.[5] The presence of a methyl group and a nitrile moiety on the pyridazine core provides distinct reactive handles for the construction of more complex molecular architectures. This document aims to provide a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 5-Methylpyridazine-3-carbonitrile, serving as a technical resource for professionals in the field of drug discovery and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of a molecule is fundamental to its application in synthesis and drug design. The key properties of 5-Methylpyridazine-3-carbonitrile are summarized below.
Core Chemical Attributes
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂ | [6] |
| Molecular Weight | 118.14 g/mol | [6] |
| CAS Number | 13328-52-8 | [6] |
| Appearance | Solid | [6] |
| Melting Point | 83-87 °C | [6] |
Spectroscopic Profile
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the methyl protons and the aromatic protons on the pyridazine ring. The methyl protons would appear as a singlet in the upfield region, likely around δ 2.5-2.8 ppm. The aromatic protons would be located in the downfield region, typically between δ 7.0 and 9.5 ppm, with their specific chemical shifts and coupling patterns dictated by the electronic environment of the pyridazine ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule. The carbon of the nitrile group (C≡N) is expected in the δ 115-125 ppm range.[7] The carbons of the pyridazine ring will resonate in the aromatic region (δ 120-160 ppm), and the methyl carbon will be found in the upfield region, likely around δ 20-25 ppm.[8]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A sharp, strong band in the region of 2220-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration.[7] C-H stretching vibrations from the aromatic ring and the methyl group would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring are expected to appear in the 1400-1600 cm⁻¹ region.[7]
Mass Spectrometry (MS): In an electron ionization mass spectrum, a prominent molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (118.14). Fragmentation patterns would likely involve the loss of small, stable molecules such as HCN.
Synthesis of 5-Methylpyridazine-3-carbonitrile: A Representative Protocol
While a specific, detailed experimental protocol for the synthesis of 5-Methylpyridazine-3-carbonitrile is not extensively reported in readily accessible literature, a plausible and efficient route can be designed based on established methodologies for the synthesis of substituted pyridazine carbonitriles. The following protocol is a representative example adapted from a one-pot, three-component reaction strategy, which is a common and efficient method for constructing such heterocyclic systems.[9]
Reaction Principle
This approach involves the condensation of an α,β-unsaturated carbonyl compound (or a precursor) with a source of the two nitrogen atoms (hydrazine) and a source of the nitrile group.
Caption: A logical workflow for the one-pot synthesis of 5-Methylpyridazine-3-carbonitrile.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve malononitrile (1 equivalent) in a mixture of ethanol and water.
-
Addition of Reagents: To the stirred solution, add methylglyoxal (1 equivalent) followed by the dropwise addition of hydrazine hydrate (1 equivalent) at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, the product is expected to precipitate out of the solution. The solid is collected by filtration.
-
Purification: The collected solid is washed with cold water and then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 5-Methylpyridazine-3-carbonitrile.
Note: This is a generalized protocol. The specific equivalents of reagents, solvent ratios, reaction times, and purification methods may require optimization for optimal yield and purity.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 5-Methylpyridazine-3-carbonitrile is dictated by its key functional groups: the pyridazine ring, the methyl group, and the nitrile group. This trifecta of functionality makes it a versatile building block in organic synthesis.
Reactions of the Pyridazine Ring
The pyridazine ring is an electron-deficient system, which makes it susceptible to nucleophilic attack. This is a key feature for its derivatization.
-
Nucleophilic Aromatic Substitution (SNAr): While the unsubstituted pyridazine ring is reactive towards strong nucleophiles, the presence of activating groups can facilitate substitution reactions. For instance, if a leaving group were present on the ring, it could be displaced by various nucleophiles such as amines, alkoxides, or thiolates.[10]
Reactions of the Nitrile Group
The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively.
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolysis.
Reactions of the Methyl Group
The methyl group can also be a site for chemical modification, although it typically requires more forcing conditions.
-
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
-
Halogenation: Under radical conditions, the methyl group can be halogenated.
Caption: Potential reaction pathways for the functionalization of 5-Methylpyridazine-3-carbonitrile.
Applications in Drug Discovery and Medicinal Chemistry
The pyridazine scaffold is a cornerstone in the design of biologically active molecules.[1][2] While specific applications of 5-Methylpyridazine-3-carbonitrile are not extensively documented in readily available high-impact literature, its structure suggests significant potential as a key intermediate in the synthesis of novel therapeutic agents. The diverse biological activities of pyridazine derivatives, such as kinase inhibition, anti-inflammatory, and antimicrobial effects, provide a strong rationale for the exploration of molecules derived from this building block.[3][4] The ability to functionalize the nitrile and methyl groups, as well as the pyridazine ring itself, allows for the systematic exploration of the chemical space around this core, which is a critical aspect of structure-activity relationship (SAR) studies in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Methylpyridazine-3-carbonitrile.
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Methylpyridazine-3-carbonitrile represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. Its straightforward, albeit not specifically documented, synthesis and the presence of multiple reactive sites offer a rich platform for chemical exploration. While further research is needed to fully elucidate its specific biological activities and applications, the established importance of the pyridazine scaffold strongly suggests that 5-Methylpyridazine-3-carbonitrile will continue to be a relevant and useful tool for synthetic and medicinal chemists. This guide provides a foundational understanding of its properties and potential, intended to facilitate and inspire future research endeavors.
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